molecular formula C12H28O3Si2 B12634427 Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 921200-43-3

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane

Katalognummer: B12634427
CAS-Nummer: 921200-43-3
Molekulargewicht: 276.52 g/mol
InChI-Schlüssel: UYLNGMLOOCKGAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is a chemical compound with the molecular formula C12H28O3Si2 It is a silane derivative, characterized by the presence of both ethoxy and trimethylsilyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the reaction of trimethylsilylacetylene with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and reactivity towards various functional groups .

Eigenschaften

CAS-Nummer

921200-43-3

Molekularformel

C12H28O3Si2

Molekulargewicht

276.52 g/mol

IUPAC-Name

triethoxy(1-trimethylsilylprop-1-enyl)silane

InChI

InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3

InChI-Schlüssel

UYLNGMLOOCKGAI-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.